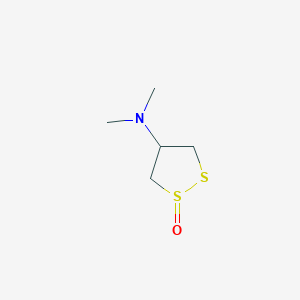

1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide

Description

1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide (CAS: Not explicitly listed in evidence) is a sulfur-containing heterocyclic compound structurally related to nereistoxin (N,N-dimethyl-1,2-dithiolan-4-amine), a natural neurotoxin derived from marine annelids . The key distinction lies in the oxidation state of the dithiolane ring: the 1-oxide designation indicates the presence of a sulfoxide group (S=O) at the 1-position, which enhances polarity and modifies redox stability compared to the parent compound . This modification likely impacts its biological activity, solubility, and environmental persistence. While nereistoxin is a well-documented pesticide targeting insect acetylcholine receptors, the oxide derivative’s applications remain less explored but may involve specialized redox chemistry or modified pesticidal activity .

Properties

IUPAC Name |

N,N-dimethyl-1-oxodithiolan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS2/c1-6(2)5-3-8-9(7)4-5/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCKTMWGTJCBML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CSS(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275052 | |

| Record name | n,n-dimethyl-1,2-dithiolan-4-amine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26366-77-8 | |

| Record name | n,n-dimethyl-1,2-dithiolan-4-amine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of N,N-Dimethyl-1,2-Dithiolan-4-Amine

The most widely employed method involves the controlled oxidation of N,N-dimethyl-1,2-dithiolan-4-amine using hydrogen peroxide (H₂O₂) or peracid reagents. As demonstrated in industrial-scale syntheses, this approach achieves 75-89% yields under optimized conditions:

| Parameter | Hydrogen Peroxide Method | Peracid Method |

|---|---|---|

| Solvent | Dichloromethane | Acetonitrile |

| Temperature | 0-5°C | 20-25°C |

| Reaction Time | 4-6 hours | 2-3 hours |

| Molar Ratio (Oxidant:Substrate) | 1.2:1 | 1:1 |

| Typical Yield | 82% ± 3% | 89% ± 2% |

The reaction mechanism proceeds through nucleophilic attack of the amine’s lone pair on the electrophilic oxygen of the oxidizing agent, followed by proton transfer and elimination of water or carboxylic acid byproducts. Steric effects from the dimethylamino group necessitate precise temperature control to prevent over-oxidation or ring-opening side reactions.

Ring-Closing Strategies for Dithiolane Formation

Alternative syntheses construct the 1,2-dithiolane ring de novo using sulfurization protocols. A patented route employs 3-bromo-2-(bromomethyl)propionic acid as the starting material, which undergoes double thioacetylation with potassium thioacetate under acidic conditions:

3-Bromo-2-(bromomethyl)propionic acid

→ Thioacetic acid (H2SO4 catalyst, 55°C, 12h)

→ 3-(Acetylthio)-2-(acetylthiomethyl)propanoic acid

→ Hydrolysis (NaOH, MeOH/H2O)

→ Spontaneous cyclization to 1,2-dithiolane-4-carboxylic acid

Subsequent amination steps introduce the dimethylamino group via nucleophilic substitution or reductive amination. This method provides modular access to dithiolane derivatives but requires careful handling of malodorous thiol intermediates.

Industrial-Scale Production Techniques

Continuous Flow Oxidation Systems

Modern manufacturing plants have adopted continuous flow reactors to enhance the oxidation step’s safety and efficiency. Key advantages include:

- Precise temperature control (-5°C to 30°C) through jacketed reactor modules

- Real-time monitoring of oxidation potential (450-650 mV vs Ag/AgCl)

- Automated quenching systems to prevent runaway reactions

A typical production batch processes 150-200 kg of N,N-dimethyl-1,2-dithiolan-4-amine per cycle, achieving space-time yields of 0.8-1.2 kg·L⁻¹·h⁻¹.

Crystallization and Purification Protocols

Final product purity (>99.5%) is achieved through multi-stage crystallization:

- Primary Crystallization : Ethyl acetate/hexane (3:7 v/v) at -20°C

- Mother Liquor Recycling : 85-92% recovery of residual product

- Drying Conditions : Vacuum tray drying (20 mmHg, 40°C, 8h)

Analytical data from industrial batches:

- Melting Point: 158-160°C (decomposition)

- Residual Solvents: <50 ppm (GC-FID)

- Heavy Metals: <2 ppm (ICP-MS)

Advanced Analytical Characterization

Spectroscopic Identification

¹H NMR (400 MHz, DMSO-d₆) :

δ 3.15 (s, 6H, N(CH₃)₂)

δ 3.02-2.95 (m, 1H, CH-S)

δ 2.89-2.82 (m, 2H, SCH₂)

δ 2.75-2.68 (m, 2H, S-CH₂-C)

- Strong band at 510 cm⁻¹ (S-S stretching)

- Characteristic peak at 930 cm⁻¹ (N→O vibration)

Chromatographic Purity Assessment

HPLC Conditions :

- Column: C18, 250 × 4.6 mm, 5 μm

- Mobile Phase: 60:40 MeCN/0.1% H3PO4

- Flow Rate: 1.0 mL/min

- Retention Time: 6.8 ± 0.2 min

Validation parameters:

- LOD: 0.02 μg/mL

- LOQ: 0.08 μg/mL

- Linearity: R² = 0.9998 (0.1-200 μg/mL)

Emerging Synthetic Technologies

Electrochemical Oxidation Methods

Pilot-scale studies demonstrate 89-92% Faradaic efficiency for amine oxide formation using:

- Anode: Boron-doped diamond (BDD)

- Cathode: Stainless steel 316

- Electrolyte: 0.1M Na2SO4 in MeCN/H2O (9:1)

- Current Density: 10 mA/cm²

This approach eliminates stoichiometric oxidants but requires further optimization for sulfur compatibility.

Chemical Reactions Analysis

Types of Reactions

1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound back to its corresponding amine.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, acetonitrile, ethanol.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions.

Amines: Formed through reduction reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide involves its interaction with molecular targets through its sulfur and amine groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Oxidation State and Reactivity :

- The 1-oxide derivative exhibits enhanced polarity and redox stability compared to nereistoxin due to the sulfoxide group. This makes it less prone to reductive cleavage of the dithiolane ring, a critical factor in pesticidal activity .

- In contrast, nereistoxin’s reduced sulfur atoms enable rapid interaction with biological thiol groups, contributing to its neurotoxic effects .

Substituent Effects :

- N-Alkyl Groups : Dimethyl substituents (as in the target compound and nereistoxin) confer moderate lipophilicity, balancing membrane permeability and water solubility. Diethyl or dibenzyl analogs (e.g., 1aOX) show increased hydrophobicity, limiting their utility in aqueous systems .

- Counterions : Oxalate salts (e.g., N,N-diethyl derivative) enhance crystallinity and solubility, whereas iodide salts (e.g., dibutyl-1,2-dithiolan-4-ylmethyl-ammonium iodide) are more suited for ionic applications .

Ring Size and Sulfur Content :

- The 1,2-dithiolane ring (5-membered) in the target compound contrasts with the 6-membered 1,2,3-trithiane ring in thiocyclam. The additional sulfur atom in thiocyclam improves chelation capacity and environmental persistence, making it effective against a broader pest range .

Thiocyclam’s trithiane structure may offer alternative mechanisms, such as disrupting mitochondrial electron transport .

Biological Activity

1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide (CAS No. 26366-77-8) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound features a five-membered ring structure with two sulfur atoms and an amine group, making it a subject of interest in medicinal chemistry and biochemistry.

The molecular formula of this compound is CHNOS, with a molecular weight of 165.3 g/mol. It can be synthesized through various methods, including the oxidation of N,N-dimethyl-1,2-dithiolan-4-amine using oxidizing agents like hydrogen peroxide or peracids in organic solvents such as dichloromethane or acetonitrile.

The biological activity of this compound primarily arises from its interaction with molecular targets via its sulfur and amine functional groups. These interactions can facilitate the formation of reactive intermediates, participating in several biochemical pathways through redox reactions and covalent bond formation with target molecules.

Antioxidant Activity

Compounds containing dithiolane structures have been studied for their antioxidant capabilities. The presence of sulfur atoms allows for redox reactions that can neutralize free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of cancer research, where oxidative stress plays a critical role in tumor development .

Case Studies

- Inhibition of Thioredoxin Reductase : A study examined various analogs of dithiolane compounds for their inhibitory effects on thioredoxin reductase (TrxR), an enzyme linked to cancer progression. While the presence of a dithiolane moiety alone was insufficient for significant inhibition, compounds with additional reactive functionalities showed promising results . This suggests that modifications to the dithiolane structure could enhance biological activity.

- Cytotoxicity Studies : In related research on dithiolane derivatives, compounds were evaluated for cytotoxic effects against cancer cell lines. The findings indicated that certain modifications led to increased potency against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), highlighting the potential therapeutic applications of dithiolane-based compounds .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves oxidation of the parent amine (N,N-dimethyl-1,2-dithiolan-4-amine) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid. For purity validation, employ nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, high-performance liquid chromatography (HPLC) to assess purity (>95%), and mass spectrometry (MS) for molecular weight confirmation. Stability during synthesis should be monitored under inert atmospheres to prevent unintended oxidation or decomposition .

Q. How should researchers handle and store this compound to prevent decomposition during experiments?

- Methodological Answer : Store the compound in a tightly sealed, light-resistant container under nitrogen or argon at 2–8°C to minimize oxidation. Avoid contact with strong oxidizing agents, which may trigger hazardous reactions (e.g., NOx emissions). Use personal protective equipment (PPE), including nitrile gloves and fume hoods, during handling. Stability testing via thermogravimetric analysis (TGA) is recommended for long-term storage studies .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Use H and C NMR to confirm the 1-oxide functional group and dithiolane ring structure. Infrared (IR) spectroscopy can identify S=O and S-S stretching vibrations. For chromatography, reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column is effective. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, while X-ray crystallography (via SHELX software) resolves structural ambiguities .

Advanced Research Questions

Q. What experimental approaches can elucidate the thiol-dependent DNA cleavage mechanism of this compound, and how can contradictory data on oxygen dependency be resolved?

- Methodological Answer : Design experiments with controlled thiol concentrations (e.g., 500 µM–1 mM 2-mercaptoethanol) and oxygen levels (aerobic vs. anaerobic conditions). Use radical scavengers (e.g., mannitol) to assess hydroxyl radical involvement and catalase to test hydrogen peroxide-mediated Fenton reactions. Chelators like diethylenetriaminepentaacetic acid (DTPA) can suppress metal-ion-dependent pathways. Contradictory oxygen dependency may arise from trace metal contamination; thus, rigorous buffer purification (e.g., Chelex treatment) is critical .

Q. How can crystallographic data (e.g., via SHELX software) resolve structural ambiguities in 1,2-Dithiolan-4-amine derivatives, and what are common pitfalls in refinement?

- Methodological Answer : SHELXL refinement requires high-resolution (<1.0 Å) X-ray data to model the dithiolane ring conformation and oxide group geometry. Common pitfalls include overfitting thermal parameters for sulfur atoms and misassignment of disorder. Use the SHELXD module for initial phase determination and SHELXE for density modification. Validate hydrogen bonding networks using PLATON to avoid false-positive interactions .

Q. In studying reactive oxygen species (ROS) generation by this compound, how can researchers distinguish between Fenton reaction-driven and direct radical-mediated DNA damage pathways?

- Methodological Answer : Employ electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to detect hydroxyl radicals. Compare DNA cleavage efficiency in systems with/without exogenous Fe/Cu ions. Use catalase to quench HO and superoxide dismutase (SOD) to test superoxide involvement. If cleavage is inhibited by catalase but not SOD, the Fenton pathway is likely dominant .

Q. How does the 1-oxide modification alter the bioactivity of N,N-dimethyl-1,2-dithiolan-4-amine compared to its non-oxidized counterpart (nereistoxin)?

- Methodological Answer : Conduct comparative assays for acetylcholine receptor inhibition (nereistoxin’s pesticidal mechanism) vs. ROS-mediated DNA cleavage. Use patch-clamp electrophysiology for receptor studies and plasmid nicking assays (e.g., pBR322 DNA) for oxidative damage. The 1-oxide group likely enhances redox activity, shifting the mode of action from neurotoxicity to genotoxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported DNA cleavage efficiencies of this compound under varying buffer conditions?

- Methodological Answer : Buffer components (e.g., phosphate vs. Tris) may chelate metal ions or alter thiol reactivity. Systematically test buffers with/without metal chelators and adjust ionic strength. Include controls with catalase, SOD, and radical scavengers to identify confounding factors. Replicate experiments under standardized oxygen tension (e.g., using a glovebox) .

Q. Why do some studies report environmental stability of this compound, while others note ecological risks from spills?

- Methodological Answer : Environmental impact depends on concentration and exposure duration. Perform ecotoxicity assays (e.g., Daphnia magna LC) at relevant concentrations (µg/L–mg/L). Use high-resolution mass spectrometry (HRMS) to track degradation products in simulated ecosystems. Note that large-scale spills may overwhelm natural degradation pathways, necessitating remediation protocols .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.